5-Chlorobenzene-1,2,4-triol
Overview
Description
5-Chlorobenzene-1,2,4-triol: is an organic compound with the molecular formula C6H5ClO3 It is a chlorinated derivative of benzene-1,2,4-triol, characterized by the presence of a chlorine atom at the 5th position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzene-1,2,4-triol can be achieved through several methods. One common approach involves the chlorination of benzene-1,2,4-triol using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent over-chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where benzene-1,2,4-triol is reacted with chlorine gas in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Chlorobenzene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom, yielding benzene-1,2,4-triol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzene-1,2,4-triol.
Substitution: Various substituted benzene-1,2,4-triol derivatives.
Scientific Research Applications
5-Chlorobenzene-1,2,4-triol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chlorobenzene-1,2,4-triol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and hydroxyl groups on the benzene ring play a crucial role in its binding affinity and reactivity. The compound can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.
Comparison with Similar Compounds
Benzene-1,2,4-triol: The non-chlorinated parent compound.
5-Bromobenzene-1,2,4-triol: A brominated analog.
5-Iodobenzene-1,2,4-triol: An iodinated analog.
Uniqueness: 5-Chlorobenzene-1,2,4-triol is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chlorobenzene-1,2,4-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3/c7-3-1-5(9)6(10)2-4(3)8/h1-2,8-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJCPOVKDYSWAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152384 | |
Record name | Benzene-1,2,4-triol, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119290-91-4 | |
Record name | 5-Chloro-1,2,4-benzenetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119290-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-1,2,4-triol, 5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene-1,2,4-triol, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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